{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[3-(oxan-4-yloxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKBBLWNLWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-dihalopentane with a suitable base.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Formation of the Methylene Bridge: The methylene bridge is formed by reacting the oxane derivative with formaldehyde under acidic conditions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the amine group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with structurally similar compounds, highlighting key substituents and molecular properties:
Key Structural Insights :
- Oxan-4-yl vs.
- Fluorine and Methoxy Substituents : Fluorine’s electronegativity can modulate electron density and metabolic stability, whereas methoxy groups increase steric bulk and lipophilicity .
- Ether Chains vs. Heterocycles : Flexible chains (e.g., 2-ethoxyethoxy) may enhance solubility, whereas rigid heterocycles (e.g., pyrazole) improve target specificity .
Yield and Purity :
- Oxan-4-yl derivatives exhibit moderate to high yields (e.g., 67–91% in ), while piperidine analogs may require more complex purification due to basicity .
- Purity for FTO inhibitors (e.g., FTO-30 N) exceeds 95%, achieved via column chromatography or recrystallization .
Structure-Activity Relationships (SAR) :
- Heterocyclic Substituents : Oxygen-rich groups (e.g., oxan) may improve solubility but reduce membrane permeability compared to nitrogen-containing rings .
Physicochemical and Spectroscopic Data
NMR Trends :
- Oxan-4-yl Protons : Distinct δ 3.5–4.0 ppm (CH₂-O) and δ 1.5–2.0 ppm (oxan ring CH₂) in ¹H NMR .
- Piperidine Protons : δ 2.2–2.8 ppm (N-CH₂) and δ 1.4–1.7 ppm (piperidine CH₂) .
Mass Spectrometry :
- HRMS data for FTO inhibitors confirm molecular weights with <5 ppm error, ensuring structural accuracy .
Biological Activity
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an oxane (tetrahydropyran) moiety and a phenyl ring. This compound is being investigated for its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.25 g/mol. The presence of the oxane ring enhances the compound's solubility and reactivity, making it a candidate for diverse chemical applications and biological studies.
Table 1: Structural Features of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
| Feature | Description |
|---|---|
| Oxane Moiety | Tetrahydropyran ring |
| Phenyl Ring | Aromatic structure influencing biological activity |
| Amine Group | Potential for nucleophilic substitution reactions |
The mechanism of action for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its binding to specific molecular targets. It is hypothesized that the compound modulates enzymatic activity or receptor signaling pathways, leading to alterations in cellular functions. Understanding these interactions is crucial for assessing its therapeutic potential.
Biological Activity
Preliminary studies suggest that {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine may influence various biochemical pathways. Specifically, it has shown potential interactions with chemokine receptors involved in inflammatory responses and immune system regulation.
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Modulates activity of specific enzymes | |
| Receptor Binding | Interacts with chemokine receptors | |
| Pathway Modulation | Influences inflammatory and immune pathways |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives. These studies have highlighted the compound's potential as a lead candidate for drug development.
- Synthesis and Evaluation : A study synthesized several derivatives of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, assessing their biological activities against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential anticancer properties .
- Inflammatory Response Modulation : Another investigation reported that {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine could inhibit the activation of NF-kB signaling pathways in macrophages, which are critical in mediating inflammatory responses . This finding supports its potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, and what experimental parameters influence yield?
- Answer : The compound is typically synthesized via multi-step routes involving nucleophilic substitution or coupling reactions. For example:
- Step 1 : Activation of the oxan-4-yloxy group using reagents like NaH or K₂CO₃ to facilitate coupling with a brominated phenyl precursor .
- Step 2 : Reductive amination or protection/deprotection strategies to introduce the methanamine group. Thioglycolic acid and ZnCl₂ are often used as catalysts in analogous syntheses .
- Critical Parameters : Reaction temperature (often 0–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine:aldehyde intermediates) significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .
Q. How is {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine characterized using spectroscopic and chromatographic methods?
- Answer :
- NMR : H and C NMR identify the oxan-4-yloxy methylene ( 3.5–4.0 ppm) and aromatic protons ( 6.8–7.4 ppm). The methanamine group shows a singlet near 1.8–2.2 ppm for NH₂ .
- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS validates purity (>97%) and molecular weight (e.g., m/z 207.27 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Modifications : Fluorine or methoxy substituents at the 3-/4-positions alter electronic profiles and target binding. For example, 3-fluoro analogs show enhanced membrane permeability .
- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24–48 hrs) affect potency .
- Methodology : Standardize protocols (e.g., MIC assays) and use computational docking (AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase .
Q. What strategies optimize the pharmacokinetic properties of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine for in vivo studies?
- Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or pyridyl) to reduce logP. Analogs with logP <2.5 show improved aqueous solubility .
- Prodrug Design : Acetylate the methanamine group to enhance bioavailability, with enzymatic cleavage in target tissues .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots. Methylation of the oxane ring reduces oxidative degradation .
Q. How can computational modeling guide the design of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine analogs with enhanced selectivity?
- Answer :
- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., serotonin transporters) to identify steric clashes.
- QSAR Models : Coramine substituents with Hammett σ values >0.6 improve electron-withdrawing effects and target affinity .
- Docking Studies : Prioritize analogs with hydrogen bonds to key residues (e.g., Tyr452 in kinase targets) and low RMSD (<2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
